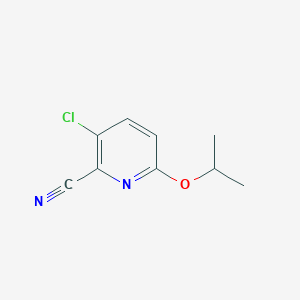
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile
Descripción general
Descripción
“3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1221724-71-5 . It has a molecular weight of 196.64 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-6-isopropoxy-2-pyridinecarbonitrile . The InChI code is 1S/C9H9ClN2O/c1-6(2)13-9-4-3-7(10)8(5-11)12-9/h3-4,6H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 196.64 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Pyridine derivatives have been synthesized through various protocols, demonstrating the adaptability of these compounds in chemical synthesis. For instance, studies have revealed novel protocols for synthesizing pyridine derivatives, emphasizing their structural diversity and potential in developing new chemical entities (Tranfić et al., 2011). These syntheses often involve intricate reaction mechanisms and yield compounds with unique physical and chemical properties.
Molecular Docking and Biological Activity
Research on pyridine derivatives also extends into the realm of biological activity, where these compounds have been evaluated for various pharmacological activities. For example, some studies have focused on the molecular docking and in vitro screening of newly synthesized pyridine derivatives, assessing their potential as antimicrobial and antioxidant agents (Flefel et al., 2018). These investigations highlight the therapeutic prospects of pyridine derivatives in treating diverse conditions.
Optical, Structural, and Junction Characteristics
Additionally, pyridine derivatives have been explored for their optical, structural, and junction characteristics, which are crucial for materials science and engineering applications. Studies on these compounds reveal their potential in fabricating devices with specific optical and electronic properties, indicating their usefulness in developing advanced materials and technologies (Zedan et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-chloro-6-propan-2-yloxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(2)13-9-4-3-7(10)8(5-11)12-9/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVOEOXDHVQNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)
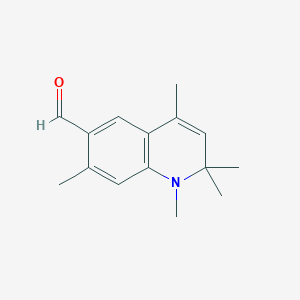
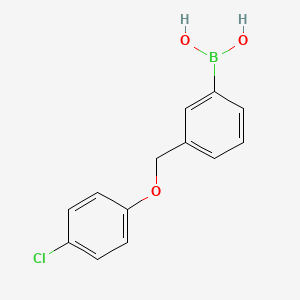
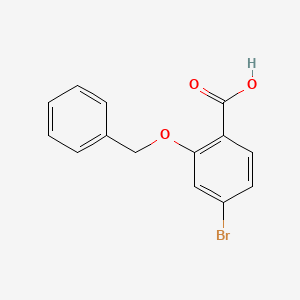
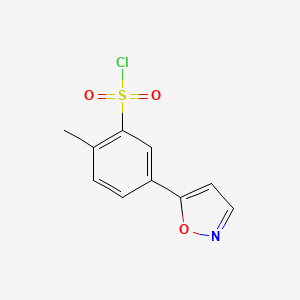
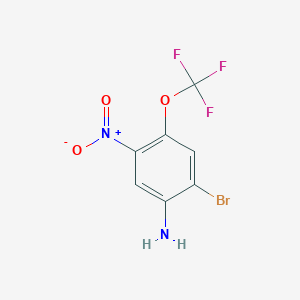


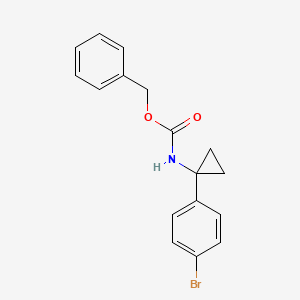

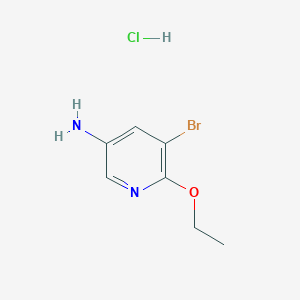

![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)